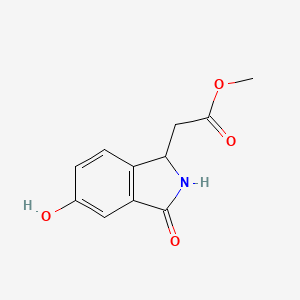

(r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate

Description

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

methyl 2-(5-hydroxy-3-oxo-1,2-dihydroisoindol-1-yl)acetate |

InChI |

InChI=1S/C11H11NO4/c1-16-10(14)5-9-7-3-2-6(13)4-8(7)11(15)12-9/h2-4,9,13H,5H2,1H3,(H,12,15) |

InChI Key |

PENPNQLCTYZFIS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1C2=C(C=C(C=C2)O)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from isoindoline or indole derivatives, which are functionalized to introduce the oxo group at the 3-position and hydroxy substitution at the 5-position, followed by esterification or amidation to attach the methyl 2-acetate side chain at the nitrogen atom of the isoindolinone ring.

Preparation via Esterification of Indoleacetic Acid Derivatives

One common approach involves the esterification of an indoleacetic acid derivative using coupling reagents such as BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) in the presence of a base and methanol:

| Parameter | Details |

|---|---|

| Starting Material | Indoleacetic acid derivative (1 equivalent) |

| Coupling Reagent | BOP-Cl (1 equivalent) |

| Solvent | Anhydrous dichloromethane (3 mL per mmol) |

| Base | Triethylamine (2 equivalents) |

| Reaction Temperature | Ambient temperature |

| Reaction Time | 5 minutes initial mixing, then addition of methanol and stirring overnight |

| Work-up | Dilution with dichloromethane, washing with water, drying over sodium sulfate, filtration, concentration under vacuum |

| Purification | Flash chromatography on silica gel using ethyl acetate/hexane gradient |

| Product Appearance | Initially viscous yellow oil, crystallizes upon seeding and cold storage |

| Yield | Up to 100% |

This method efficiently produces the methyl ester of the isoindolinone derivative, incorporating the oxo and hydroxy functionalities as part of the starting indoleacetic acid framework.

Preparation Using Trimethylsilyl Chloride (TMSCl) Mediated Esterification

Another reported method involves the use of chloro-trimethyl-silane (TMSCl) in methanol to convert the corresponding acid intermediate into the methyl ester:

| Parameter | Details |

|---|---|

| Starting Material | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (crude intermediate) |

| Solvent | Methanol (50 mL) |

| Reagent | Trimethylsilyl chloride (TMSCl), 1.86 mL (14.73 mmol) |

| Reaction Temperature | Room temperature |

| Reaction Time | Overnight stirring |

| Quenching | Addition of water (50 mL) |

| Extraction | Three times with dichloromethane (50 mL each) |

| Drying Agent | Sodium sulfate |

| Purification | Column chromatography using chloroform:ethyl acetate (10:1) |

| Yield | 83% |

| Characterization | 1H NMR and 13C NMR data confirm structure |

This method is effective for converting acid intermediates to methyl esters under mild conditions, preserving sensitive functional groups such as hydroxy and oxo substituents.

Acid-Catalyzed Esterification Using Sulfuric Acid in Methanol

An alternative classical esterification involves refluxing the acid precursor in methanol with catalytic sulfuric acid:

| Parameter | Details |

|---|---|

| Starting Material | 5-Methoxy-2-methyl-1H-indole-3-acetic acid |

| Solvent | Methanol (150 mL) |

| Catalyst | Sulfuric acid (1 mL) |

| Reaction Temperature | Reflux |

| Reaction Time | 15 hours |

| Work-up | Cooling, dilution with sodium bicarbonate solution, extraction with ethyl acetate |

| Outcome | Formation of methyl ester derivative |

This method is a traditional Fischer esterification suited for stable substrates, though it may require longer reaction times and harsher conditions compared to coupling reagent methods.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| BOP-Cl mediated esterification | BOP-Cl, triethylamine, anhydrous CH2Cl2, MeOH | Up to 100 | Mild conditions, high yield, suitable for sensitive groups |

| TMSCl mediated esterification | TMSCl, MeOH, room temperature | 83 | Mild, efficient, good for acid intermediates |

| Acid-catalyzed esterification | H2SO4 catalyst, MeOH, reflux | Not specified | Classical method, longer reaction, harsher conditions |

Analytical and Characterization Data

- The synthesized compounds are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the presence of the isoindolinone ring, hydroxy and oxo substituents, and methyl ester functionality.

- Molecular formula: C13H15NO3

- Molecular weight: 233.26 g/mol

- Solubility: Moderately soluble in methanol and dichloromethane

- Stability: The esterified product crystallizes upon seeding and cold storage, indicating good stability for handling and storage.

Research Findings and Considerations

- The use of coupling reagents such as BOP-Cl is advantageous for high yields and mild reaction conditions, minimizing side reactions and degradation of sensitive functional groups.

- TMSCl-mediated esterification offers an alternative route with good yields and operational simplicity.

- Acid-catalyzed esterification remains a viable method but may be less preferred due to longer reaction times and potential for side reactions.

- Purification by flash chromatography is essential to obtain high-purity products suitable for further pharmaceutical or biochemical applications.

- The choice of method depends on the availability of starting materials, desired scale, and sensitivity of substituents.

Chemical Reactions Analysis

(r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The keto group can be reduced to form an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Physicochemical and Spectral Properties

- Hydrogen Bonding: The 5-hydroxy group in the target compound distinguishes it from non-hydroxylated analogues (e.g., methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate), enhancing aqueous solubility and interaction with biological targets.

- NMR Data: Isoindolinone derivatives exhibit characteristic lactam carbonyl signals (δ ~168–172 ppm in $^{13}\text{C}$ NMR) and aromatic proton resonances (δ ~7.3–7.8 ppm in $^{1}\text{H}$ NMR). Methyl esters show distinct singlet peaks near δ 3.7 ppm .

- Chirality: The racemic (R/S) form contrasts with enantiopure analogues like (S)-methyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate, where stereochemistry is controlled during synthesis .

Biological Activity

The compound (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate is a derivative of isoindolinone, a class of compounds known for their diverse biological activities. Isoindolinones have been studied for their potential therapeutic applications, particularly in cancer treatment, neuroprotection, and as anti-inflammatory agents. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate can be represented as follows:

This structure features a methyl ester group, a hydroxyl group, and an isoindolinone core, which contribute to its biological properties.

Anticancer Activity

Research indicates that isoindolinone derivatives exhibit significant anticancer properties. The compound (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that it induces apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins1.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways2.

Neuroprotective Properties

The neuroprotective potential of (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate has also been explored. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This protection is attributed to its ability to scavenge free radicals and enhance antioxidant enzyme activity3.

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Upregulation of pro-apoptotic proteins |

| Anti-inflammatory | Reduces cytokine production | Suppression of NF-kB signaling |

| Neuroprotective | Protects against oxidative stress | Free radical scavenging and antioxidant enhancement |

Case Study 1: Anticancer Activity

In a controlled study involving human breast cancer cell lines, (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses (IC50 = 15 µM). Flow cytometry analysis confirmed an increase in the percentage of cells in the sub-G1 phase, indicating DNA fragmentation4.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects used primary neuronal cultures exposed to oxidative stress induced by hydrogen peroxide. Treatment with (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate resulted in a significant reduction in cell death compared to controls. The compound enhanced the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase5.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.